(2-azidoethyl)(ethyl)amine hydrochloride
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Overview
Description
(2-azidoethyl)(ethyl)amine hydrochloride is a chemical compound with the molecular formula C4H11ClN4 and a molecular weight of 150.61 g/mol . It is characterized by the presence of an azido group (-N3) attached to an ethylamine backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-azidoethyl)(ethyl)amine hydrochloride typically involves the reaction of ethylamine with an azido compound under controlled conditions. One common method is the nucleophilic substitution reaction where ethylamine reacts with an azidoalkyl halide in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-azidoethyl)(ethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-azidoethyl)(ethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the modification of biomolecules for labeling and detection purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-azidoethyl)(ethyl)amine hydrochloride involves the reactivity of the azido group. The azido group can undergo a variety of transformations, including cycloaddition reactions, which are crucial in the synthesis of heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-aminoethyl methacrylate hydrochloride: Similar in structure but contains a methacrylate group instead of an azido group.
N-(2-aminoethyl)methacrylamide hydrochloride: Contains an amide group instead of an azido group.
Uniqueness
(2-azidoethyl)(ethyl)amine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical compounds .
Properties
CAS No. |
2624135-94-8 |
---|---|
Molecular Formula |
C4H11ClN4 |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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